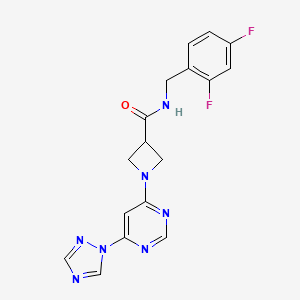![molecular formula C22H28N6O B2733701 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021094-51-8](/img/structure/B2733701.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields of science. It consists of a pyrazolo[3,4-d]pyrimidine core, an azepane ring, and a phenylpropanamide group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through cyclization reactions using appropriate precursors, such as hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of Azepane Ring: : The azepane ring can be introduced via nucleophilic substitution reactions using azepane and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.
Attachment of Phenylpropanamide Group: : This can be done through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods often involve large-scale chemical synthesis with optimization of reaction conditions for high yield and purity. This may include continuous flow chemistry and the use of automated reactors to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) can convert the compound to reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or neutral conditions.
Reduction: Hydrogen gas, palladium on carbon, under mild pressure and temperature.
Substitution: Various nucleophiles like amines, thiols, or halides, under appropriate conditions depending on the nucleophile.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with saturated bonds.
Substituted products with diverse functional groups depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential applications in studying molecular interactions and pathways due to its ability to bind to specific biological targets. It can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
Industrially, the compound can be used in the development of novel materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as receptors or enzymes. It may bind to active sites, altering the function of these targets and affecting biological pathways. The specific molecular targets and pathways can vary depending on the context of its use, whether in biochemical assays, pharmacology, or industrial applications.
相似化合物的比较
Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Similar structure with a piperidine ring instead of an azepane ring.
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Contains a morpholine ring instead of an azepane ring.
N-(2-(4-(tetrahydroisoquinolin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Features a tetrahydroisoquinoline ring.
Uniqueness
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is unique due to its azepane ring, which can impart different chemical and biological properties compared to compounds with other heterocyclic rings. This uniqueness can be exploited in designing new chemical entities for various applications, from research to industrial processes.
属性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h3-5,8-9,16-17H,1-2,6-7,10-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZLEGQNMILNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)
![3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine](/img/structure/B2733621.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)
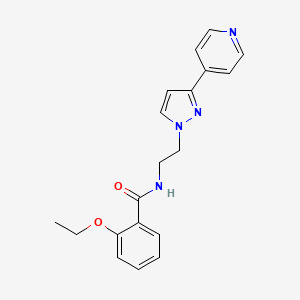
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2733626.png)

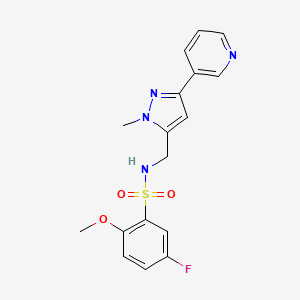
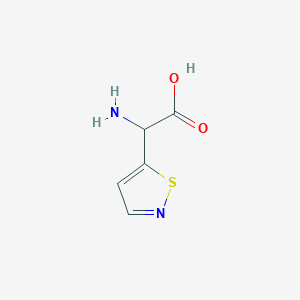
![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)
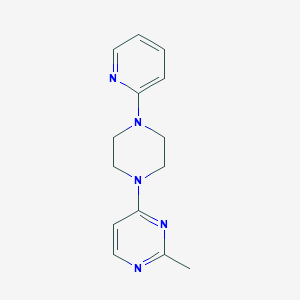
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)

